Cas no 864871-52-3 (ethyl 3-amino-5-methylhexanoate hydrochloride)
ethyl 3-amino-5-methylhexanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Hexanoic acid, 3-amino-5-methyl-, ethyl ester, hydrochloride
- Ethyl 3-amino-5-methylhexanoate hydrochloride
- racemic 3-amino-5-methyl-hexanoic acid ethyl ester hydrochloride
- MFCD13193893
- CS-0299094
- Ethyl 3-Amino-5-methylhexanoate HCl
- ethyl 3-amino-5-methylhexanoate;hydrochloride
- BS-39379
- Ethyl3-amino-5-methylhexanoatehydrochloride
- DB-401181
- AIHZNXKXHTVWJP-UHFFFAOYSA-N
- 800-862-5
- 101-692-8
- SCHEMBL335906
- 864871-52-3
- Ethyl 3-amino-5-methylhexanoate hydrochloride, AldrichCPR
- EN300-8155898
- ethyl 3-amino-5-methylhexanoate hydrochloride
-
- MDL: MFCD13193893
- Inchi: 1S/C9H19NO2.ClH/c1-4-12-9(11)6-8(10)5-7(2)3;/h7-8H,4-6,10H2,1-3H3;1H
- InChI Key: AIHZNXKXHTVWJP-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CC(N)CC(C)C.[H]Cl
Computed Properties
- Exact Mass: 209.1182566Da
- Monoisotopic Mass: 209.1182566Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 134
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
ethyl 3-amino-5-methylhexanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB216342-1 g |
Ethyl 3-amino-5-methylhexanoate hydrochloride; 95% |
864871-52-3 | 1g |
€128.10 | 2023-01-27 | ||
| abcr | AB216342-5 g |
Ethyl 3-amino-5-methylhexanoate hydrochloride; 95% |
864871-52-3 | 5g |
€301.80 | 2023-01-27 | ||
| abcr | AB216342-10 g |
Ethyl 3-amino-5-methylhexanoate hydrochloride; 95% |
864871-52-3 | 10g |
€460.10 | 2023-01-27 | ||
| eNovation Chemicals LLC | Y1262710-5g |
ethyl 3-amino-5-methylhexanoate hydrochloride |
864871-52-3 | 95% | 5g |
$315 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1262710-5g |
ethyl 3-amino-5-methylhexanoate hydrochloride |
864871-52-3 | 95% | 5g |
$175 | 2025-02-25 | |
| Ambeed | A985413-5g |
Ethyl 3-amino-5-methylhexanoate hydrochloride |
864871-52-3 | 95% | 5g |
$448.0 | 2025-04-16 | |
| Enamine | EN300-8155898-0.05g |
ethyl 3-amino-5-methylhexanoate hydrochloride |
864871-52-3 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-8155898-0.1g |
ethyl 3-amino-5-methylhexanoate hydrochloride |
864871-52-3 | 95.0% | 0.1g |
$20.0 | 2025-03-21 | |
| Enamine | EN300-8155898-0.25g |
ethyl 3-amino-5-methylhexanoate hydrochloride |
864871-52-3 | 95.0% | 0.25g |
$28.0 | 2025-03-21 | |
| Enamine | EN300-8155898-0.5g |
ethyl 3-amino-5-methylhexanoate hydrochloride |
864871-52-3 | 95.0% | 0.5g |
$44.0 | 2025-03-21 |
ethyl 3-amino-5-methylhexanoate hydrochloride Suppliers
ethyl 3-amino-5-methylhexanoate hydrochloride Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on ethyl 3-amino-5-methylhexanoate hydrochloride
Recent Advances in the Application of Ethyl 3-amino-5-methylhexanoate Hydrochloride (CAS: 864871-52-3) in Chemical Biology and Pharmaceutical Research
Ethyl 3-amino-5-methylhexanoate hydrochloride (CAS: 864871-52-3) is a chemically modified amino acid derivative that has garnered significant attention in recent years due to its versatile applications in drug discovery and chemical biology. This compound, characterized by its ethyl ester and hydrochloride salt functionalities, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in modulating enzyme activity, enhancing drug delivery systems, and serving as a scaffold for novel therapeutic agents. The unique structural features of this compound, including its branched alkyl chain and amino group, make it a valuable building block in medicinal chemistry.
One of the most notable advancements in the use of ethyl 3-amino-5-methylhexanoate hydrochloride is its role in the development of protease inhibitors. Researchers have demonstrated that this compound can be effectively incorporated into peptide mimetics, which exhibit high affinity and selectivity for target proteases. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in the design of irreversible inhibitors for serine proteases, which are implicated in various pathological conditions, including inflammation and cancer. The study reported that derivatives of ethyl 3-amino-5-methylhexanoate hydrochloride exhibited potent inhibitory activity with IC50 values in the nanomolar range, underscoring its potential as a pharmacophore.
In addition to its applications in protease inhibition, ethyl 3-amino-5-methylhexanoate hydrochloride has been investigated for its role in improving the pharmacokinetic properties of drug candidates. A recent preclinical study evaluated its use as a prodrug strategy to enhance the oral bioavailability of poorly soluble compounds. The results indicated that the ethyl ester moiety facilitated better membrane permeability, while the hydrochloride salt improved solubility in aqueous environments. These findings, published in the European Journal of Pharmaceutical Sciences, suggest that this compound could be a valuable tool in overcoming formulation challenges associated with lipophilic drugs.
Furthermore, the compound's utility extends to the field of chemical biology, where it has been employed as a labeling reagent for mass spectrometry-based proteomics. Researchers have utilized its reactive amino group to introduce isotopic labels, enabling quantitative analysis of protein expression and post-translational modifications. A 2022 study in Analytical Chemistry demonstrated the efficacy of this approach in identifying novel biomarkers for neurodegenerative diseases, showcasing the compound's versatility beyond traditional drug development.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of ethyl 3-amino-5-methylhexanoate hydrochloride. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. For example, a green chemistry approach employing biocatalysis was reported in a 2023 issue of Organic Process Research & Development, achieving a 20% increase in yield compared to conventional methods. Such innovations are critical for ensuring the sustainable production of this compound to meet growing demand in both academic and industrial settings.
In conclusion, ethyl 3-amino-5-methylhexanoate hydrochloride (CAS: 864871-52-3) represents a multifaceted tool in modern chemical biology and pharmaceutical research. Its applications span from drug design and delivery to proteomic analysis, driven by its unique chemical properties. Ongoing research continues to uncover new opportunities for this compound, reinforcing its importance in advancing therapeutic and diagnostic technologies. Future studies are expected to explore its potential in emerging areas such as targeted therapy and personalized medicine, further solidifying its role in the life sciences.
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